molecular formula C13H21Cl2NO3 B5350517 2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride

2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride

Cat. No. B5350517
M. Wt: 310.21 g/mol
InChI Key: GIXZAJCYXGHZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride, also known as AG1478, is an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Mechanism of Action

2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride inhibits the activity of EGFR tyrosine kinase, which plays a critical role in the growth and proliferation of cancer cells. By inhibiting EGFR tyrosine kinase, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for their growth and survival.

Advantages and Limitations for Lab Experiments

2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer and other diseases. However, it has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase for cancer treatment. Another area of interest is the investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and diabetes. Finally, there is a need for further research on the safety and efficacy of this compound in clinical trials for cancer treatment.

Synthesis Methods

2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride can be synthesized through a multi-step process starting from 3-chloro-4,5-dimethoxybenzaldehyde. The first step involves the conversion of the aldehyde to an oxime using hydroxylamine hydrochloride. The resulting oxime is then reduced to the corresponding amine using lithium aluminum hydride. The final step involves the reaction of the amine with 1-chloro-2-butanol in the presence of potassium carbonate to yield this compound hydrochloride.

properties

IUPAC Name

2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3.ClH/c1-4-10(8-16)15-7-9-5-11(14)13(18-3)12(6-9)17-2;/h5-6,10,15-16H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZAJCYXGHZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Cl)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.